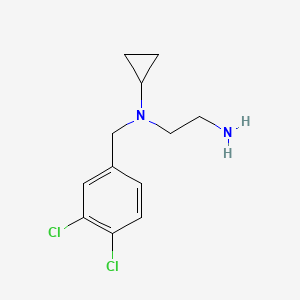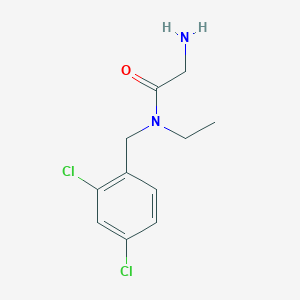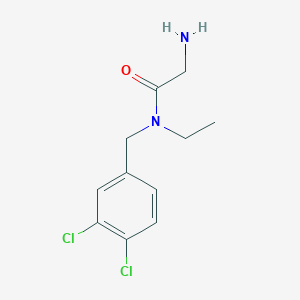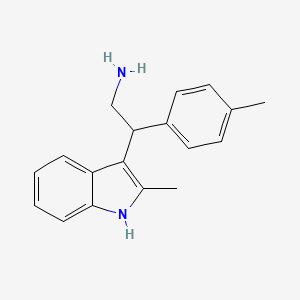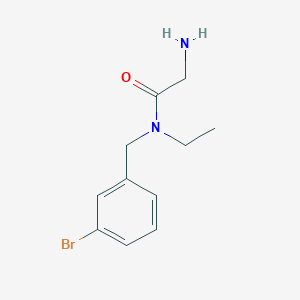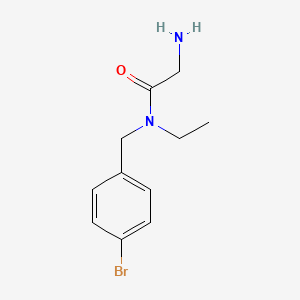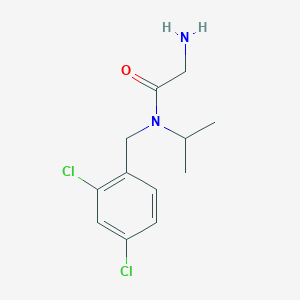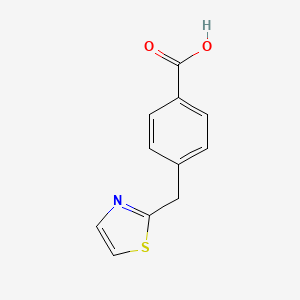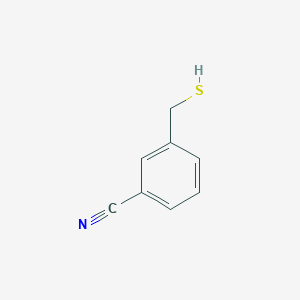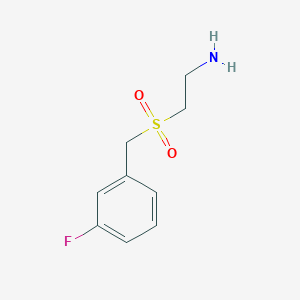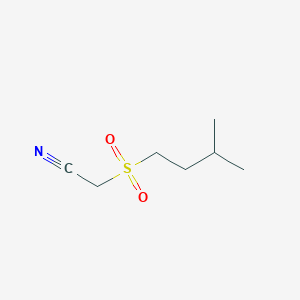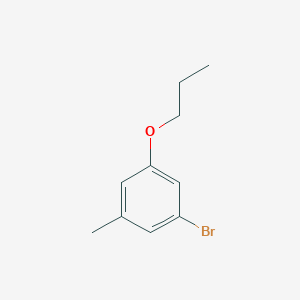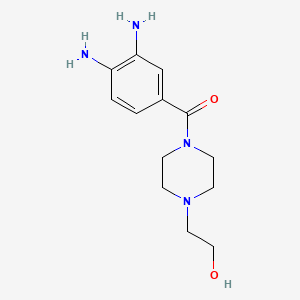
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone
説明
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is an organic compound with the molecular formula C₁₃H₂₀N₄O₂ This compound features a phenyl ring substituted with two amino groups at the 3 and 4 positions, and a piperazine ring substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diaminophenyl and 4-(2-hydroxyethyl)piperazine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions: (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or alcohols depending on the specific reduction conditions.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone involves:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyethyl functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
類似化合物との比較
(3,4-Diaminophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of a hydroxyethyl group.
(3,4-Diaminophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group instead of a hydroxyethyl group.
Uniqueness: (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can enhance solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
(3,4-diaminophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c14-11-2-1-10(9-12(11)15)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRVYVIXQFNCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177867 | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-70-8 | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



